molecular formula C15H12Cl2N2 B11715312 1-(4-chloro-benzyl)-2-chloromethyl-1H-benzoimidazole

1-(4-chloro-benzyl)-2-chloromethyl-1H-benzoimidazole

Cat. No.: B11715312
M. Wt: 291.2 g/mol
InChI Key: ANBWYOCAUUGZBX-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-2-chloromethyl-1H-benzoimidazole (CAS 7189-18-6) is a valuable chemical intermediate and active scaffold in medicinal chemistry research. This benzimidazole derivative is of significant interest in the design and synthesis of novel biologically active compounds. Its structure, with a chloromethyl group at the 2-position, makes it a versatile precursor for further chemical modifications to create libraries of compounds for biological screening . Benzimidazole derivatives are extensively investigated for their diverse pharmacological properties. Related compounds in this class have demonstrated potent anticancer activity against a range of tested cell lines, with studies identifying them as potential inhibitors of key targets like dihydrofolate reductase, vascular endothelial growth factor receptor 2, and histone deacetylase 6 . Furthermore, such derivatives are explored for their antimicrobial applications , showing efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans . The structural motif of this compound aligns with those cited in patents for development as anticancer agents , particularly for leukemia . Beyond pharmaceutical applications, structurally similar benzimidazole compounds are also used in materials science, such as in the development of ligands for phosphorescent materials in organic light-emitting devices (OLEDs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-1-[(4-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c16-9-15-18-13-3-1-2-4-14(13)19(15)10-11-5-7-12(17)8-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBWYOCAUUGZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole typically involves the reaction of 4-chlorobenzyl chloride with 2-chloromethyl-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of benzimidazole N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced benzimidazole derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound serves as a building block for synthesizing various pharmaceutical agents with antimicrobial properties. Studies have indicated that derivatives of benzimidazole exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, modifications to the benzimidazole core can enhance its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties : Research has shown that benzimidazole derivatives can inhibit viral replication. In particular, compounds related to 1-(4-chloro-benzyl)-2-chloromethyl-1H-benzoimidazole have been tested for their ability to inhibit HIV-1 variants, demonstrating potential as antiviral agents .

Anticancer Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies indicate that certain derivatives can induce cytotoxicity in cancer cells, making them candidates for further development as anticancer drugs .

Biological Studies

Enzyme Interaction Studies : The compound is utilized in biological research to investigate its interactions with specific enzymes and receptors. Its chlorinated functional groups may enhance binding affinity, leading to inhibition or activation of target enzymes involved in various metabolic pathways .

Mechanism of Action : Understanding the molecular mechanisms through which this compound exerts its effects is crucial. Research suggests that the interaction with biological targets can lead to significant alterations in cellular functions, contributing to its antimicrobial and anticancer properties .

Material Science

Development of Novel Materials : Beyond biological applications, this compound is explored in material science for developing materials with specific properties such as fluorescence and conductivity. Its unique structure allows for the design of materials that can be used in electronic devices or sensors .

Chemical Synthesis

Intermediate in Synthesis : This compound is often employed as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry, allowing researchers to create a wide array of derivatives with tailored properties .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The chlorobenzyl and chloromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological target being studied. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of benzimidazole derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Structural Differences Molecular Weight (g/mol) Reference
1-(4-Chloro-benzyl)-2-chloromethyl-1H-benzimidazole N1: 4-chloro-benzyl; C2: chloromethyl Dual chlorine atoms enhance lipophilicity 290.17
Chlormidazole (1-(4-chloro-benzyl)-2-methyl-1H-benzimidazole) N1: 4-chloro-benzyl; C2: methyl Methyl group reduces electronegativity 272.76
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole N1: 4-chloro-benzyl; C2: 4-chlorophenyl Bulky aryl group increases steric hindrance 373.66
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole N1: 4-chloro-benzyl; C2: pyridyl Pyridine ring introduces basicity and solubility 335.81
2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole N1: 4-fluoro-benzyl; C2: chloro Fluorine enhances membrane permeability 275.72

Key Observations :

  • Chlorine vs.
  • Aryl vs. Alkyl at C2 : Substituting C2 with a 4-chlorophenyl group (as in ) introduces steric bulk, which may reduce binding affinity in enzyme pockets compared to the smaller chloromethyl group.
  • Halogen Effects : Fluorine at the benzyl position (e.g., ) improves absorption due to its high electronegativity and small atomic radius, but chlorine offers greater lipophilicity, favoring prolonged tissue retention .

Key Observations :

  • The target compound’s synthesis (75–80% yield) is more efficient than methods requiring cyclocondensation (e.g., 32.7% yield in ).
  • Use of AlCl₃ in ethanol () provides milder conditions compared to Na₂S₂O₅-mediated reactions (), reducing side-product formation.

Key Observations :

  • The target compound’s dual chlorine atoms likely enhance antimicrobial potency compared to Chlormidazole, as halogens improve membrane penetration and target binding .
  • Fluorinated analogs () exhibit superior bioavailability but may lack the broad-spectrum activity seen in chlorine-rich derivatives.
Physicochemical Properties
Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
Target Compound Not reported ~1591 (C=N), ~1250 (C-N) 5.62 (s, CH₂), 7.00–7.81 (Ar-H)
1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole 84–86 1608 (C=N) 7.30–7.95 (Ar-H)
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole Not reported 2928 (C-H aliphatic), 1683 (C=N) 7.25–7.76 (Ar-H, pyridine)

Key Observations :

  • The target compound’s IR and NMR data align with typical benzimidazole scaffolds, but the absence of a melting point in literature suggests further characterization is needed .

Biological Activity

1-(4-chloro-benzyl)-2-chloromethyl-1H-benzoimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of o-phenylenediamine with suitable aldehydes and chloromethyl derivatives. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 μg/ml
Escherichia coli50 μg/ml
Candida albicans64 μg/ml

The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its MIC values indicate that it is particularly effective against Staphylococcus aureus compared to conventional antibiotics such as ampicillin and gentamicin . The antifungal properties against Candida albicans also highlight its potential for broader applications in treating infections .

Anticancer Activity

Recent studies have shown that this compound exhibits notable antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast Cancer)8
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

The compound has been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane disruption and caspase activation . It has shown strong activity against breast cancer cell lines, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various experimental models. Studies indicate that it can significantly reduce inflammatory markers in vitro and in vivo, suggesting its potential utility in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of benzimidazole derivatives, including this compound, revealed promising results against multidrug-resistant strains of bacteria. The compound was found to effectively inhibit growth at low concentrations, showcasing its potential as a new antimicrobial agent in the face of rising antibiotic resistance .

Case Study 2: Anticancer Properties
In vitro evaluations against various cancer cell lines have shown that this benzimidazole derivative not only inhibits cell proliferation but also induces apoptosis through reactive oxygen species (ROS) generation. These findings support the hypothesis that benzimidazole derivatives can be developed into effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-chloro-benzyl)-2-chloromethyl-1H-benzoimidazole, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). Key intermediates, such as substituted hydrazides, are typically characterized by IR spectroscopy to confirm functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) and NMR for structural elucidation. For example, benzyl-substituted imidazoles are prepared via literature methods involving copper-catalyzed coupling or alkylation of imidazole precursors .

Q. How is the purity and structural identity of the compound validated in synthetic workflows?

  • Methodology : Purity is assessed using HPLC (≥98% purity threshold), while structural confirmation relies on a combination of mass spectrometry (MS) for molecular ion verification and single-crystal X-ray diffraction for absolute stereochemical assignment. For instance, X-ray studies of analogous benzimidazoles reveal bond lengths (e.g., C–C = 1.48–1.52 Å) and dihedral angles critical for confirming substituent orientation .

Q. What analytical techniques are recommended for distinguishing regioisomers in benzimidazole derivatives?

  • Methodology : High-resolution NMR (¹H/¹³C) and 2D techniques (e.g., COSY, NOESY) are essential. For example, NOESY correlations can differentiate between 1,2- and 1,3-substituted benzimidazoles by identifying spatial proximity of substituents. IR spectroscopy further aids in detecting functional group positioning (e.g., C–Cl stretches at ~550–650 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in synthesizing benzimidazole derivatives?

  • Methodology : Copper(I)/2-pyridonate systems facilitate aerobic oxidative homocoupling of azoles via a radical-mediated pathway. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental evidence, such as ESR detection of radical intermediates, supports this mechanism. Catalytic efficiency depends on solvent polarity and ligand coordination .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Substituent effects are evaluated using Hammett plots (σ values) and steric parameters (Taft’s Es). For example, electron-withdrawing groups (e.g., -Cl) at the 4-position enhance electrophilicity, facilitating nucleophilic aromatic substitution. Steric hindrance from the chloromethyl group may reduce reaction rates in Pd-catalyzed couplings, necessitating bulky ligands (e.g., XPhos) to mitigate this .

Q. What strategies resolve contradictions in reported crystallographic data for benzimidazole derivatives?

  • Methodology : Discrepancies in bond angles or packing motifs are addressed via comparative analysis of multiple crystal structures (e.g., Cambridge Structural Database). Temperature-dependent XRD (e.g., 160 K vs. room temperature) can reveal conformational flexibility. For instance, variations in dihedral angles (e.g., 5–10°) between benzyl and imidazole rings may arise from crystal packing forces .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Molecular docking (AutoDock Vina) and pharmacophore mapping identify potential binding sites in target proteins (e.g., kinases). ADMET predictions (SwissADME) assess bioavailability and toxicity. For example, the chloromethyl group’s hydrophobicity may enhance membrane permeability but increase metabolic liability, requiring pro-drug strategies .

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